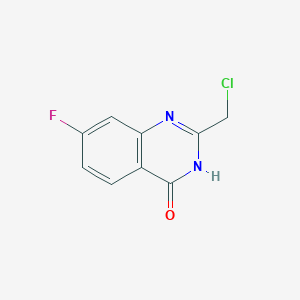

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of a chloromethyl group at the 2-position and a fluorine atom at the 7-position of the quinazolinone ring imparts unique chemical and physical properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 7-fluoroquinazolin-4(3H)-one, which can be obtained through the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

Nucleophilic Substitution: Substituted quinazolinone derivatives with various functional groups.

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced quinazolinone derivatives with altered oxidation states.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride: Another chloromethylated heterocyclic compound with different substituents and properties.

2-(Chloromethyl)allyl-trimethylsilane: Used in the synthesis of febrifugine analogs.

Uniqueness

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is unique due to the presence of both a chloromethyl group and a fluorine atom on the quinazolinone core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(Chloromethyl)-7-fluoroquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

This compound can be synthesized from 7-fluoro-2-aminobenzoic acid. The synthesis typically yields a white solid with a melting point of approximately 247-249 °C. Its structure provides a framework for various modifications that enhance its biological activity.

1. Anti-inflammatory Activity

Quinazolinone derivatives, including this compound, have been reported to exhibit significant anti-inflammatory effects. A study demonstrated that various synthesized quinazolinone derivatives showed promising anti-inflammatory activity after acute toxicity assessments. These compounds act as functionalized building blocks in medicinal chemistry, indicating their potential for further therapeutic development .

2. Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. The compound was tested against various cancer cell lines, including HepG2 (liver cancer), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer). The results indicated low micromolar inhibition potency:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 9 | 3.8 | HepG2 |

| 9 | 3.2 | MDA-MB-468 |

| 9 | 12.4 | HCT-116 |

| 10 | 4.3 | HepG2 |

| 10 | 3.2 | MDA-MB-468 |

| 10 | 20 | HCT-116 |

The IC50 values for these compounds were significantly lower than that of gefitinib (160 µM), a known anticancer agent, suggesting that these derivatives may induce cell death through mechanisms such as apoptosis and necrosis .

3. Enzyme Inhibition Studies

In addition to its anticancer properties, recent research highlighted the enzyme inhibition capabilities of quinazolinone derivatives. For instance, compounds similar to this compound were assessed for their inhibitory effects on tyrosinase activity, an enzyme critical in melanin production. The results indicated that these compounds could act as mixed-type and reversible inhibitors .

Case Studies

Several case studies have been conducted to evaluate the biological activity of quinazolinone derivatives:

- Anti-cancer Efficacy : A study utilized the MTT assay to assess the cytotoxicity of various quinazolinone derivatives on multiple cancer cell lines, demonstrating significant cell viability reduction alongside morphological changes indicative of cell death .

- Inflammatory Response : Another investigation into the anti-inflammatory properties involved assessing the impact of these compounds on inflammatory markers in vitro, revealing a dose-dependent reduction in pro-inflammatory cytokines .

Propiedades

Fórmula molecular |

C9H6ClFN2O |

|---|---|

Peso molecular |

212.61 g/mol |

Nombre IUPAC |

2-(chloromethyl)-7-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6ClFN2O/c10-4-8-12-7-3-5(11)1-2-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |

Clave InChI |

XAITVPANIHPFRK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1F)N=C(NC2=O)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.